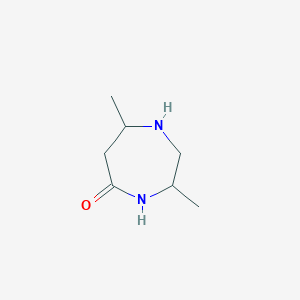
3,7-Dimethyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing nitrogen atoms at positions 1 and 4. This compound is part of the diazepane family, which is known for its diverse biological and chemical properties. The molecular formula of this compound is C7H14N2O, and it has a molecular weight of 142.20 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the double Mannich condensation reaction, which involves the reaction of ethyl methyl ketone, formaldehyde, and a primary amine in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts and solvent-free conditions can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1,4-diazepan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its psychoactive properties.
Industry: Used in the production of specialty chemicals and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diphenyl-1,4-diazepan-5-one: Known for its antimicrobial and anticancer activities.
2,7-Diaryl-1,4-diazepan-5-ones: Studied for their antibacterial and antifungal properties.
Uniqueness
3,7-Dimethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s steric and electronic properties, making it distinct from other diazepane derivatives .
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3,7-dimethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C7H14N2O/c1-5-3-7(10)9-6(2)4-8-5/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QWMBDSGOVKTPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)NC(CN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


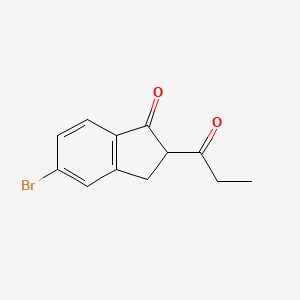

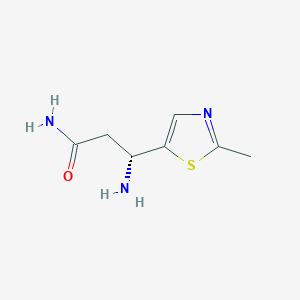

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)


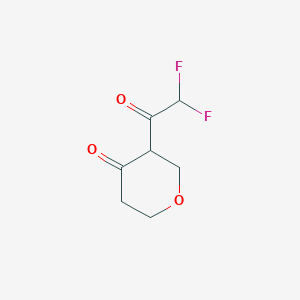

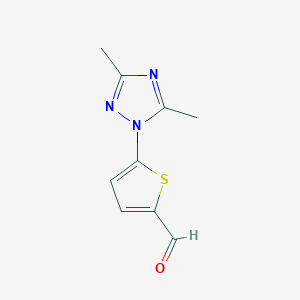
amine](/img/structure/B13305766.png)

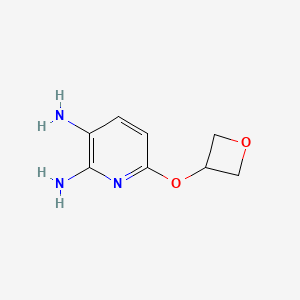
![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
